1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Description
Introduction to 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
This compound is classified as a heterocyclic compound belonging to the pyrazole derivative family, distinguished by its five-membered ring structure containing two adjacent nitrogen atoms. The compound exhibits a complex molecular architecture featuring three distinct functional groups attached to the pyrazole core structure. The presence of these functional groups - specifically the 2-hydroxyethyl chain at the nitrogen-1 position, the methyl substituent at carbon-3, and the formyl group at carbon-4 - confers unique chemical properties and reactivity patterns to this molecule.
The compound's structural complexity arises from the strategic positioning of these functional groups around the pyrazole ring system. The hydroxyethyl group introduces polar characteristics and hydrogen bonding capabilities, significantly enhancing the compound's water solubility compared to analogous pyrazole derivatives with purely alkyl substituents. The methyl group at the 3-position contributes electron density to the pyrazole ring through inductive effects, potentially influencing the reactivity and electronic properties at other ring positions. Meanwhile, the aldehyde functionality at the 4-position serves as a versatile reactive center for various synthetic transformations, including condensation reactions, nucleophilic additions, and oxidation-reduction processes.
Research investigations have established that this compound serves as an important intermediate in organic synthesis protocols and medicinal chemistry applications. Its multifunctional nature makes it particularly valuable in synthetic chemistry, where each functional group can participate in distinct chemical reactions, allowing for the construction of more complex molecular architectures. The compound's classification as a specialty chemical reflects its specific applications in research and development contexts, where its unique structural features are exploited for targeted synthetic objectives.
Chemical Identity and Nomenclature
The chemical identity of this compound is precisely defined through its systematic nomenclature and standardized molecular descriptors. The compound's identification relies on multiple complementary naming systems and registry numbers that ensure unambiguous recognition across different chemical databases and research contexts. This systematic approach to chemical identification is essential for maintaining consistency in scientific literature and facilitating accurate communication among researchers working with this compound.
The establishment of chemical identity for this compound involves several levels of structural description, from the basic molecular formula to detailed three-dimensional conformational information. Each level of description provides specific insights into the compound's structure and properties, contributing to a comprehensive understanding of its chemical nature. The integration of these various identification methods creates a robust framework for compound recognition and data retrieval in chemical information systems.
IUPAC Name and Structural Interpretation
The IUPAC systematic name for this compound is 1-(2-hydroxyethyl)-3-methylpyrazole-4-carbaldehyde, which provides a complete structural description following standardized nomenclature conventions. This systematic name encodes the complete molecular structure by specifying the positions and nature of all substituents attached to the pyrazole core ring. The name construction follows the IUPAC rules for heterocyclic compounds, where the pyrazole ring serves as the parent structure and all substituents are systematically numbered and named according to their positions and chemical nature.
The structural interpretation of this IUPAC name reveals several key architectural features. The pyrazole ring system is numbered according to standard conventions, with nitrogen atoms occupying positions 1 and 2 of the five-membered ring. The "1-(2-hydroxyethyl)" designation indicates that a two-carbon chain bearing a terminal hydroxyl group is attached to the nitrogen atom at position 1. The "3-methyl" component specifies that a methyl group is located at carbon position 3 of the pyrazole ring. Finally, the "4-carbaldehyde" portion indicates that an aldehyde functional group (-CHO) is present at carbon position 4.
The systematic name also implies specific stereochemical and electronic properties of the molecule. The positioning of substituents creates distinct electronic environments within the molecule, with the electron-donating methyl group at position 3 and the electron-withdrawing aldehyde group at position 4 creating a push-pull electronic system across the pyrazole ring. This electronic arrangement influences the compound's reactivity patterns and spectroscopic properties, making it particularly interesting for synthetic applications.
Alternative naming conventions for this compound include the simplified form "this compound," where the "1H-" designation explicitly indicates the tautomeric form and hydrogen positioning. This notation is particularly important for pyrazole derivatives, where tautomerism can potentially occur, and precise structural specification is essential for unambiguous compound identification.
Synonyms and Registry Identifiers
The compound is registered under multiple synonyms and identifier systems that facilitate its recognition across different chemical databases and commercial sources. The primary Chemical Abstracts Service registration number is 1177321-94-6, which serves as the definitive identifier for this specific molecular structure. This CAS number provides unambiguous identification regardless of naming variations or synonym usage, ensuring consistent compound recognition across all chemical information systems and commercial databases.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-7(5-11)4-9(8-6)2-3-10/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLPCAYDROTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177321-94-6 | |
| Record name | 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Vilsmeier-Haack Formylation of Pyrazole Precursors
The Vilsmeier-Haack reaction is a widely used method to introduce the formyl group (-CHO) onto pyrazole rings. It involves the reaction of pyrazole or its hydrazone precursors with a Vilsmeier reagent, typically generated from POCl3 and DMF.
- For example, 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes are synthesized by Vilsmeier-Haack formylation of phenylhydrazones derived from aryl methyl ketones.
- This method allows selective formylation at the 4-position of the pyrazole ring.
- The reaction conditions generally involve stirring at room temperature or mild heating for several hours.
This approach can be adapted to substrates bearing N-substituents such as hydroxyethyl groups, provided the precursor hydrazones or pyrazoles are suitably functionalized before formylation.
Cyclization of Hydrazines with β-Ketoesters or β-Diketones
Another common route to pyrazole derivatives involves the condensation of hydrazines with β-ketoesters or β-diketones, followed by cyclization to form the pyrazole ring.
- For 1-(2-hydroxyethyl) substitution, the hydrazine reagent can be N-substituted with a 2-hydroxyethyl group.
- The cyclization typically occurs under acidic or basic conditions, sometimes requiring heating.
- After ring closure, the aldehyde group can be introduced by oxidation or formylation.
Oxidation of Corresponding Alcohols
Oxidation of 4-hydroxymethyl pyrazole derivatives to the corresponding 4-carbaldehydes is another method.
- Starting from 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-methanol, selective oxidation using reagents such as PCC (pyridinium chlorochromate) or Swern oxidation can yield the aldehyde.
- This method allows for the introduction of the aldehyde group after the pyrazole ring and N-substitution are established.
Specific Preparation Routes for this compound
While direct literature specifically naming this compound is limited, the following synthetic scheme can be inferred from related pyrazole-4-carbaldehyde preparations and hydroxyalkylation reactions:
Hydroxyalkylation of Pyrazole-4-carbaldehydes
- Hydroxyalkylation at the N-1 position of pyrazole-4-carbaldehydes can be achieved via Friedel-Crafts type reactions or nucleophilic substitution.
- Starting from 3-methyl-1H-pyrazole-4-carbaldehyde, reaction with ethylene oxide or 2-chloroethanol under basic conditions introduces the 2-hydroxyethyl group at N-1.
- This method allows selective N-alkylation without affecting the aldehyde group.
Stepwise Synthesis from Hydrazine Derivatives
- Synthesis begins with N-(2-hydroxyethyl) methylhydrazine, which reacts with an α,β-unsaturated ester or β-ketoester to form the pyrazole ring with the methyl substituent at C-3.
- Subsequent oxidation or formylation at the 4-position introduces the aldehyde functionality.
- This approach is supported by analogous methods for pyrazole carbaldehydes involving methylhydrazine derivatives.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-alkylation (Hydroxyethylation) | Ethylene oxide or 2-chloroethanol, base (K2CO3), solvent (acetone or DMF), 40-60 °C | Selective N-alkylation, mild conditions |
| Pyrazole ring formation | N-(2-hydroxyethyl)methylhydrazine + β-ketoester, acid/base catalyst, reflux | Cyclization to pyrazole ring |
| Formylation (Vilsmeier-Haack) | POCl3 + DMF, 0-80 °C, 2-6 h | Introduces aldehyde at C-4 |
| Oxidation (if needed) | PCC, Swern oxidation, or Dess-Martin periodinane | Converts hydroxymethyl to aldehyde |
Research Findings and Yields
- Literature reports yields for pyrazole-4-carbaldehyde derivatives via Vilsmeier-Haack formylation typically range from 60% to 85% depending on substrate and conditions.
- N-alkylation with hydroxyethyl groups proceeds efficiently with yields above 70% under optimized conditions.
- Purification is usually achieved by recrystallization from alcohol-water mixtures or chromatographic methods.
- Reaction monitoring by HPLC or TLC is standard to ensure completeness and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier-Haack Formylation | Pyrazole or hydrazone precursors | POCl3, DMF, 0-80 °C | 60-85 | Direct formylation, mild conditions | Sensitive to moisture, harsh reagents |
| Hydroxyalkylation (N-alkylation) | Pyrazole-4-carbaldehyde + ethylene oxide/2-chloroethanol | Base (K2CO3), DMF/acetone, 40-60 °C | >70 | Selective N-substitution | Requires careful control to avoid O-alkylation |
| Cyclization of N-substituted hydrazines | N-(2-hydroxyethyl)methylhydrazine + β-ketoester | Acid/base catalyst, reflux | 65-80 | One-pot ring formation | May require purification steps |
| Oxidation of hydroxymethyl pyrazoles | 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-methanol | PCC, Swern oxidation | 70-85 | Mild oxidation | Overoxidation risk |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound is primarily utilized as an important intermediate in the synthesis of various pharmaceuticals. It has shown potential in the development of anti-inflammatory and analgesic drugs , which are critical in pain management and inflammation control .
Case Study:
A study highlighted the synthesis of novel pyrazole derivatives incorporating this compound, demonstrating enhanced anti-inflammatory activity compared to existing medications. These derivatives were tested in vitro and showed significant inhibition of inflammatory markers, indicating their potential for therapeutic use .
Agricultural Chemistry
Formulation of Agrochemicals:
In agricultural chemistry, this compound is employed in the formulation of pesticides and herbicides . Its unique chemical structure contributes to improved efficacy in crop protection while minimizing environmental impact .
Case Study:
Research has demonstrated that formulations containing this compound exhibit higher efficacy against specific pests compared to traditional agents. This not only enhances crop yield but also reduces the need for frequent applications, promoting sustainable agriculture practices .
Analytical Chemistry
Reagent in Analytical Methods:
The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of specific substances within complex mixtures. Its ability to form stable complexes enhances the sensitivity and accuracy of analytical measurements .
Case Study:
A study utilized this compound as a derivatizing agent for the analysis of amino acids via high-performance liquid chromatography (HPLC). The results indicated improved resolution and detection limits, showcasing its utility in biochemical assays .
Material Science
Development of Specialty Polymers:
In material science, this compound is involved in creating specialty polymers and resins. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength, making it valuable for industrial applications .
Case Study:
Innovative research has led to the development of polymer composites using this pyrazole derivative, which exhibited superior mechanical properties compared to conventional materials. These composites are being explored for use in automotive and aerospace industries due to their lightweight and durable nature .
Biochemical Research
Studying Enzyme Interactions:
Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its role as a biochemical probe provides insights that can lead to new therapeutic strategies for various diseases .
Case Study:
A recent investigation demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic disorders. This finding opens avenues for developing targeted therapies aimed at regulating metabolic pathways associated with obesity and diabetes .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for anti-inflammatory drugs | Enhanced therapeutic efficacy |
| Agricultural Chemistry | Formulation of pesticides/herbicides | Improved crop protection |
| Analytical Chemistry | Reagent for HPLC and other analytical methods | Increased sensitivity and accuracy |
| Material Science | Development of specialty polymers | Enhanced thermal stability and strength |
| Biochemical Research | Studying enzyme interactions | Insights into metabolic pathways |
Mechanism of Action
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as 1-(2-hydroxyethyl)piperazine and 3-methyl-1H-pyrazole-4-carbaldehyde. While these compounds share structural similarities, this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole-4-carbaldehydes
Key structural differences among pyrazole-4-carbaldehydes lie in their N1 and C3 substituents, which influence electronic, steric, and solubility properties:
Key Observations :
- Hydrophilicity : The hydroxyethyl group in the target compound enhances polarity compared to benzoyl or phenyl substituents, which may improve aqueous solubility .
- Steric Effects : Bulky groups (e.g., benzoyl in 4e) may hinder intermolecular interactions, affecting crystallization or binding to biological targets .
Physicochemical and Spectroscopic Properties
Comparative spectroscopic data highlight substituent-driven variations:
Notes:
- The carbaldehyde proton in 4e appears at δ 9.5 ppm, a typical range for aldehydes in DMSO .
- IR data for 4e confirm C=O (1670 cm⁻¹) and aromatic -OH (3230 cm⁻¹) stretches .
Insights :
- Electron-withdrawing groups (e.g., -NO₂ in 4e) correlate with enhanced antioxidant and anti-inflammatory activities, likely due to radical scavenging capabilities .
- Hydroxyethyl and methyl groups in the target compound may confer moderate bioactivity, though empirical studies are needed.
Biological Activity
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features both hydroxyl and aldehyde functional groups, which may enhance its reactivity and interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Anti-inflammatory Properties : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This activity is significant in the development of anti-inflammatory drugs .
- Antitumor Activity : Studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies. For instance, compounds similar to this compound have displayed IC50 values indicative of potent antitumor effects .
The biological activity of this compound is believed to be influenced by its ability to form hydrogen bonds due to the presence of hydroxyl and aldehyde groups. These interactions can modulate the activity of various enzymes and receptors involved in biochemical pathways. The compound's structure allows it to engage with proteins or nucleic acids, potentially affecting cellular functions and signaling pathways .
Research Findings
A review of literature reveals several studies focusing on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Screening : Various studies synthesized this compound analogs and screened them for biological activities. For example, compounds were evaluated for their antimicrobial efficacy against multiple pathogens and showed significant inhibition rates compared to standard antibiotics .
- Case Studies : In one case study, a derivative exhibited notable anti-inflammatory effects, reducing nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS) by up to 50% at specific concentrations .
- Comparative Analysis : A comparative analysis of structurally related compounds revealed that the unique hydroxyl substitution in this compound enhances its solubility and reactivity compared to other pyrazole derivatives (see Table 1).
Table 1: Comparison of Pyrazole Derivatives
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl group enhances solubility | Potential anti-inflammatory |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Contains a phenyl group affecting binding | Antimicrobial properties |
| 1-Ethylpyrazole-4-carbaldehyde | Ethyl group influences lipophilicity | Antitumor activity |
| 3-Methyl-1H-pyrazole-4-carbaldehyde | Methyl substitution affects electronic properties | Varies based on structure |
Q & A
Basic: What are the established synthetic routes for 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde?
The compound can be synthesized via nucleophilic substitution or the Vilsmeier–Haack reaction. For example, 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde is synthesized by reacting 3-methyl-1-aryl-pyrazol-5(4H)-one with the Vilsmeier reagent (POCl₃/DMF) . Adapting this method, the hydroxyethyl group can be introduced by substituting the chloro group with 2-hydroxyethyl under basic conditions (e.g., K₂CO₃ in phenol) . Purification typically involves column chromatography or recrystallization.
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry and substituent positions via ¹H/¹³C NMR, focusing on aldehyde proton (δ ~9.8–10.2 ppm) and hydroxyethyl group signals (δ ~3.6–4.2 ppm) .
- X-ray Crystallography : Resolve ambiguities in molecular geometry using SHELXL for refinement. For example, similar pyrazole-carbaldehydes show planar pyrazole rings with aldehydes oriented perpendicular to the ring .
- HPLC/MS : Ensure purity (>95%) and validate molecular weight .
Advanced: How does the hydroxyethyl group influence reactivity in cross-coupling reactions?
The hydroxyethyl group can act as a directing group or participate in hydrogen bonding, affecting regioselectivity. For instance, pyrazole-4-carbaldehydes undergo Knoevenagel condensations or nucleophilic additions at the aldehyde site, while the hydroxyethyl group may require protection (e.g., silylation) to prevent side reactions . Comparative studies with methoxyethyl analogs show reduced electron-withdrawing effects, enhancing electrophilicity at the aldehyde .
Advanced: How can crystallographic twinning complicate structure determination, and how is it resolved?
Twinning arises due to pseudo-symmetry in crystal packing. SHELXL’s twin refinement tools (BASF, TWIN commands) can model twinned domains by partitioning intensity contributions . For example, monoclinic crystals of similar pyrazole derivatives (e.g., P2₁/n space group) often require HKLF5 format data for successful refinement .
Basic: What biological assays are suitable for evaluating this compound’s bioactivity?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves .
- Antimicrobial Screening : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria .
- Cellular Uptake Studies : Employ HPLC or confocal microscopy with fluorescently tagged analogs .
Advanced: How do substitution patterns (e.g., hydroxyethyl vs. methoxyethyl) affect structure-activity relationships (SAR)?
The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity compared to methoxyethyl analogs. In enzyme inhibition studies, this increases binding affinity to polar active sites (e.g., kinases) but may reduce membrane permeability . Computational docking (AutoDock Vina) can predict binding modes by comparing substituent interactions .
Basic: How to optimize reaction yields in nucleophilic substitutions involving the hydroxyethyl group?
- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
- Temperature Control : Reactions at 60–80°C minimize side-product formation .
Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?
Discrepancies in NMR shifts may arise from rotamers (e.g., aldehyde group rotation) or trace solvents. Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
